Dual Anti-HCV and Anti-Pseudomonas Activity: Oxadiazole vs. Pyrazole and Thiazole Analogs
In a systematic structure-activity relationship (SAR) study by Rizk et al. (2017), a series of thiophene-2-carboxamide derivatives with varied heterocyclic substitutions were evaluated for anti-HCV and antimicrobial activity [1]. The 1,3,4-oxadiazole derivatives (compounds 7a–c, 8, 9a,b, 10a, 11a,b) demonstrated a unique dual activity profile that was absent or severely diminished in the pyrazole and thiazole series. Specifically, compound 7b (an oxadiazole derivative) and compound 11b inhibited HCV RNA (+) and (-) strand replication at concentrations as low as 0.08–0.36 µg/mL, while also exhibiting remarkable antimicrobial activity against Pseudomonas aeruginosa [1]. This positions the oxadiazole chemotype, including 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, as a privileged scaffold for dual antiviral-antibacterial screening, a feature not shared by its pyrazole or thiazole counterparts.
| Evidence Dimension | Anti-HCV and antimicrobial dual activity |
|---|---|
| Target Compound Data | For the closest structural representative (compound 7b, a 1,3,4-oxadiazole): HCV RNA (+)/(-) strand inhibition at 0.08–0.36 µg/mL; potent anti-P. aeruginosa activity [1] |
| Comparator Or Baseline | Pyrazole derivatives (e.g., compounds 3a–d) and thiazole derivatives (e.g., compounds 13a,b) from the same study: No or weak dual activity; higher IC50 values or inactive against P. aeruginosa [1] |
| Quantified Difference | Oxadiazole 7b active in HCV assay at low µg/mL range vs. pyrazole/thiazole derivatives inactive or requiring higher concentrations; qualitative difference in antimicrobial spectrum favoring oxadiazoles |
| Conditions | In-vitro HCV replication assay in HepG2 cells using RT-PCR; antimicrobial disc diffusion and MIC determination against Gram-positive, Gram-negative bacteria, and fungi [1] |
Why This Matters
For researchers seeking a screening hit with a defined dual antiviral-antibacterial profile, the oxadiazole chemotype provides a structurally validated starting point, whereas pyrazole and thiazole analogs lack this predictable dual activity, thereby influencing compound library procurement priorities.
- [1] Rizk, O.H., Shaaban, O.G., & Abdel Wahab, A.E. (2017). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Open Med Chem J, 11, 38-53. PMID: 28553409 View Source
